molecular formula C24H25N5O2 B2955733 Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 841207-83-8

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

货号: B2955733
CAS 编号: 841207-83-8
分子量: 415.497
InChI 键: UIKVIVVNIWEHQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound designed for research applications. As part of the quinoxaline family, a privileged scaffold in medicinal chemistry, this compound is of significant interest in drug discovery and biochemical research . Quinoxaline derivatives are known for their wide range of pharmacological activities and are frequently investigated as key scaffolds for the development of novel therapeutic agents . Specifically, compounds with a closely related structure, featuring a cyanoacetate group and a piperazine-substituted quinoxaline core, have been identified in patent literature as selective inhibitors of Casein Kinase 1 (CK1) . CK1 isoforms are implicated in various cellular processes, and their inhibition is a explored pathway for investigating potential treatments for cancers, including hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) . The presence of the 4-ethylpiperazin-1-yl group is a critical structural feature that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers may utilize this compound as a biochemical tool or a building block for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-2-28-12-14-29(15-13-28)23-22(26-20-10-6-7-11-21(20)27-23)19(16-25)24(30)31-17-18-8-4-3-5-9-18/h3-11,19H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVIVVNIWEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C24H25N5O2C_{24}H_{25}N_{5}O_{2}, and it features a quinoxaline core, which is known for its diverse biological activities. The presence of the cyano group and the piperazine moiety contributes to its pharmacological profile.

Research indicates that compounds containing quinoxaline derivatives often exert their effects through multiple mechanisms, including:

  • Inhibition of Kinases : Many quinoxaline derivatives are known to inhibit various kinases involved in cancer progression. For instance, some studies have shown that related compounds can inhibit RET kinase activity, which is crucial in certain cancers .
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anticancer Activity

A study evaluating the anticancer potential of quinoxaline derivatives reported significant growth inhibition in various cancer cell lines. The mean GI50 values for some related compounds were as low as 0.42 µM, indicating potent activity . While specific data for this compound is limited, its structural similarities suggest comparable efficacy.

Selectivity and Toxicity

The selectivity of this compound against cancer cells versus normal cells is crucial for therapeutic applications. In vitro studies on related compounds show varied selectivity profiles, with some achieving higher IC50 values against normal fibroblasts compared to cancer cell lines . This selectivity is essential for minimizing side effects in clinical settings.

Case Studies and Research Findings

  • Case Study on Quinoxaline Derivatives :
    • A group of quinoxaline derivatives, including those similar to benzyl 2-cyano compounds, were tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values ranging from 16.50 µM to 18.36 µM .
  • Patent Findings :
    • A patent describes methods utilizing benzyl 2-cyano derivatives for cancer treatment, emphasizing their role in inhibiting tumor growth through specific molecular interactions .

Summary Table of Biological Activities

Activity Value/Description Reference
Anticancer ActivityGI50 values as low as 0.42 µM
Selectivity (MCF-7)IC50: 16.50 - 18.36 µM
MechanismInhibition of RET kinase
Toxicity ProfileHigher IC50 in normal cells

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate?

  • Methodological Answer :

  • Step 1 : Use nucleophilic substitution to introduce the 4-ethylpiperazine group to the quinoxaline core. This step typically requires anhydrous conditions and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2 : Perform a Knoevenagel condensation to attach the cyanoacetate moiety. Catalyze the reaction with ammonium acetate in ethanol under reflux (6–8 hours) .
  • Step 3 : Purify the crude product via crystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity can be improved by slow cooling during crystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of characteristic signals, such as the benzyl ester protons (δ 5.2–5.4 ppm), piperazine methylene (δ 2.4–3.1 ppm), and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Validate the molecular ion peak ([M+H]+) with an error margin < 5 ppm. For example, a calculated mass of 433.19 g/mol should match experimental data .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity (>95%) .

Q. What are the critical steps in purifying this compound to achieve high yield?

  • Methodological Answer :

  • Recrystallization : Use ethyl acetate as the solvent due to its moderate polarity, which allows selective solubility of the product vs. byproducts. Slow cooling (1–2°C/min) enhances crystal formation .
  • Column Chromatography : Employ a hexane/ethyl acetate (3:1 to 1:1) gradient to separate unreacted starting materials. Monitor fractions via TLC (Rf ≈ 0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically modify substituents (e.g., replacing the ethyl group on piperazine with methyl or trifluoromethyl) and test against a standardized assay panel (e.g., kinase inhibition or antimicrobial activity). Reference analogs like methyl-substituted piperazine derivatives in similar quinoxaline systems .
  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line passages) to isolate variables. Use statistical tools (e.g., ANOVA) to quantify variability .

Q. What strategies enhance the pharmacokinetic profile by modifying the piperazine moiety?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Compare logP values (via HPLC) to assess lipophilicity changes. For example, trifluoromethyl analogs in quinoline-piperazine hybrids showed 2-fold increased half-life .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to cytochrome P450 enzymes, minimizing off-target interactions .

Q. How to design experiments to elucidate the mechanism of action (MOA) of this compound?

  • Methodological Answer :

  • Target Identification : Perform a kinase inhibition panel (e.g., Eurofins KinaseProfiler™) to identify primary targets. Prioritize kinases with <50 nM IC50 values .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes in treated vs. untreated cells. Validate hits via CRISPR knockdown or Western blot .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。